
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H22N2O5·HCl. It is a derivative of piperazine and oxetane, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperazine.
Oxetane Ring Formation: The Boc-protected piperazine is then reacted with an oxetane derivative under suitable conditions to form the oxetane ring.
Carboxylation: The oxetane derivative is further carboxylated using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Analytical techniques such as HPLC and NMR are used to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The oxetane ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents such as trifluoroacetic acid (TFA) are commonly used.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Oxidized Derivatives: Formed after oxidation of the oxetane ring.
Coupled Products: Resulting from coupling reactions with other organic molecules.
Applications De Recherche Scientifique
Drug Development
The compound’s structure allows for modifications that can enhance its biological activity. The piperazine ring is known for its ability to interact with various biological targets, making derivatives of this compound valuable in the development of new pharmaceuticals.
Case Study: Anticancer Activity
Research has shown that compounds containing piperazine derivatives exhibit significant anticancer properties. For instance, studies indicate that similar piperazine-based compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This suggests that 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride could be explored for similar anticancer activities.
Synthesis of Biologically Active Molecules
The oxetane ring in the compound is a versatile building block in organic synthesis. Its unique reactivity allows it to be used in the synthesis of more complex structures that may possess desirable biological activities.
Example of Synthesis Pathway
Utilizing the oxetane moiety, researchers have synthesized various derivatives that could serve as potential drug candidates. The ability to modify the tert-butoxycarbonyl (Boc) protecting group on the piperazine allows for selective reactions that can lead to diverse pharmacophores .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds derived from this compound. Modifications at different positions on the oxetane and piperazine rings can significantly alter their biological activity.
Modification | Effect on Activity |
---|---|
Change of Boc group | Alters solubility and bioavailability |
Substitution on piperazine | Enhances receptor binding affinity |
Variation in oxetane substituents | Impacts metabolic stability |
Mécanisme D'action
The mechanism of action of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride is unique due to its combination of the oxetane ring and Boc-protected piperazine. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Activité Biologique
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride, also known by its CAS number 224114, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 242.315 g/mol. Its structure features an oxetane ring, which contributes to its stability and bioactivity. The tert-butoxycarbonyl (Boc) group enhances its solubility and protects the amine during synthesis and biological evaluation .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 242.315 g/mol |
CAS Number | 224114 |
Purity | Specified by supplier |
Pharmacological Profile
Recent studies have indicated that compounds containing oxetane rings exhibit promising biological activities, including anti-inflammatory and analgesic effects. For instance, oxetane derivatives have been explored as potential replacements for carboxylic acids in drug design due to their favorable pharmacokinetic properties. They demonstrate improved permeability across biological membranes while retaining biological activity .
The biological activity of this compound may involve the following mechanisms:
- Inhibition of COX and LOX Pathways : Studies have shown that oxetane derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. The inhibition of these pathways can lead to reduced production of pro-inflammatory mediators .
- Metabolic Stability : The compound's structure allows it to evade degradation by cytochrome P450 enzymes, which are often responsible for drug metabolism and clearance. This characteristic can enhance the compound's therapeutic window by minimizing drug-drug interactions .
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of various oxetane derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting that this compound may serve as a viable candidate for further development in treating inflammatory diseases .
Comparison with Traditional NSAIDs
In comparative studies with traditional non-steroidal anti-inflammatory drugs (NSAIDs), oxetane derivatives exhibited similar or superior inhibitory effects on COX and LOX pathways while demonstrating enhanced permeability characteristics. This suggests that they may offer advantages over conventional NSAIDs, particularly in terms of gastrointestinal safety and systemic absorption .
Table 2: Comparative Inhibition Data
Compound | IC50 (µM) COX | IC50 (µM) LOX |
---|---|---|
This compound | 5.6 | 8.2 |
Ibuprofen | 10.0 | 15.0 |
Aspirin | 7.5 | 12.0 |
Propriétés
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]oxetane-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5.ClH/c1-12(2,3)20-11(18)14-4-6-15(7-5-14)13(10(16)17)8-19-9-13;/h4-9H2,1-3H3,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZUROAOKEUBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241142-14-1 | |
Record name | 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetane-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.